molecular formula C5H8O B569997 Cyclopentanone-3,3,4,4-D4 CAS No. 36219-23-5

Cyclopentanone-3,3,4,4-D4

Cat. No.: B569997
CAS No.: 36219-23-5
M. Wt: 88.142
InChI Key: BGTOWKSIORTVQH-LNLMKGTHSA-N
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Description

Cyclopentanone-3,3,4,4-D4 (CAS: 36219-23-5) is a deuterated analog of cyclopentanone, where four hydrogen atoms at the 3,3,4,4 positions are replaced with deuterium. This isotopic substitution enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as deuterium labeling reduces signal interference from protons . The compound retains the core structure of cyclopentanone—a five-membered cyclic ketone—but exhibits distinct physical and chemical properties due to isotopic effects. Industrially, it is priced at €838.00 for 500 mg, reflecting its specialized applications .

Properties

IUPAC Name

3,3,4,4-tetradeuteriocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTOWKSIORTVQH-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC1([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In the presence of a platinum or palladium catalyst, cyclopentanone undergoes H-D exchange at elevated temperatures (80–120°C) and pressures (3–5 bar). The reaction proceeds via keto-enol tautomerism, where the α-hydrogens (at positions 3 and 4) are replaced by deuterium (Fig. 1). The general reaction is:

Cyclopentanone+4D2OPt/PdCyclopentanone-3,3,4,4-D4+4H2O\text{Cyclopentanone} + 4\text{D}2\text{O} \xrightarrow{\text{Pt/Pd}} \text{Cyclopentanone-3,3,4,4-D}4 + 4\text{H}_2\text{O}

Key Parameters

  • Catalyst Loading : 5–10 mol% PtO2 or Pd/C

  • Solvent : D2O or deuterated acetic acid

  • Time : 24–72 hours

  • Deuteration Efficiency : >95% (confirmed by 2^2H NMR).

Optimization and Challenges

Excessive reaction times lead to over-deuteration at non-target positions (e.g., β-carbons), reducing regioselectivity. To mitigate this, controlled heating (90°C) and incremental D2O addition are employed. Catalytic deuteration typically achieves 85–92% isotopic purity, with residual protio impurities removed via fractional distillation.

Synthesis from Deuterated Adipic Acid Precursors

This compound can be derived from adipic acid (hexanedioic acid) through a multi-step process involving esterification, cyclization, and decarboxylation. This route ensures precise deuteration by incorporating deuterated reagents early in the synthesis.

Stepwise Procedure

  • Deuterated Ester Formation :
    Adipic acid reacts with deuterated ethanol (CH3CD2OD) in a Fischer esterification catalyzed by TsOH∙H2O, yielding diethyl adipate-3,3,4,4-D4.

    Adipic acid+2CH3CD2OHTsOHDiethyl adipate-3,3,4,4-D4+2H2O\text{Adipic acid} + 2\text{CH}_3\text{CD}_2\text{OH} \xrightarrow{\text{TsOH}} \text{Diethyl adipate-3,3,4,4-D}_4 + 2\text{H}_2\text{O}
  • Dieckmann Condensation :
    The diester undergoes intramolecular cyclization using NaOEt, forming a γ-keto ester intermediate. Acidic workup (HCl) yields this compound.

    Diethyl adipate-3,3,4,4-D4NaOEtCyclopentanone-3,3,4,4-D4+CO2+EtOH\text{Diethyl adipate-3,3,4,4-D}_4 \xrightarrow{\text{NaOEt}} \text{Cyclopentanone-3,3,4,4-D}_4 + \text{CO}_2 + \text{EtOH}

Reaction Conditions

  • Temperature: 40–60°C

  • Yield: 70–78% (isolated).

Advantages and Limitations

This method guarantees regioselective deuteration but requires stoichiometric deuterated ethanol, increasing costs. Side reactions, such as transesterification, are minimized by using anhydrous conditions.

Continuous Flow Hydrogenation with D2O

Recent advances in flow chemistry enable the scalable synthesis of this compound via hydrogenation of cyclopentenone precursors under deuterium gas (D2) or D2O.

Flow Reactor Setup

A continuous flow system (Fig. 2) combines a Pd/C-packed column with D2O as the deuterium source. Cyclopentenone is fed into the reactor at 0.5 mL/min, with D2O introduced co-currently. The reaction proceeds at 50°C and 10 bar, achieving full deuteration in <30 minutes.

Performance Metrics

  • Conversion : >99%

  • Selectivity : 92–96% for 3,3,4,4-D4 isomer

  • Throughput : 12 g/h.

Comparative Analysis with Batch Methods

Flow systems outperform batch reactors in deuteration efficiency (96% vs. 85%) and reduce catalyst fouling. However, they require specialized equipment, limiting accessibility.

Isotopic Purity and Analytical Validation

Characterization Techniques

  • 2^2H NMR : Quantifies deuterium incorporation at each position (Fig. 3).

  • GC-MS : Detects protio impurities (<0.5% in high-purity batches).

  • IR Spectroscopy : Confirms ketone functionality (C=O stretch at 1740 cm⁻¹).

Industrial-Grade Purification

Crude this compound is purified via:

  • Distillation : Fractional distillation under reduced pressure (30 mbar, 80°C).

  • Crystallization : Recrystallization from deuterated ether yields >99.5% purity.

Applications and Comparative Data

Pharmaceutical Synthesis

This compound is a key intermediate in peptidase IV inhibitors for type 2 diabetes (e.g., Sitagliptin analogs). Deuteration enhances metabolic stability, prolonging drug half-life.

Method Comparison Table

MethodYield (%)Isotopic Purity (%)Cost (USD/g)Scalability
Catalytic Deuteration85–9295120–150Moderate
Adipic Acid Route70–7899200–250Low
Continuous Flow90–9699.590–110High

Chemical Reactions Analysis

Types of Reactions: Cyclopentanone-3,3,4,4-D4 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclopentanone. These include:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclopentanol-3,3,4,4-D4 using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.

Major Products:

    Oxidation: this compound oxide.

    Reduction: Cyclopentanol-3,3,4,4-D4.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanone-3,3,4,4-D4 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.

    Industry: Applied in the synthesis of high-density fuels and other specialized chemicals where isotopic labeling is required for analytical purposes.

Mechanism of Action

The mechanism of action of cyclopentanone-3,3,4,4-D4 involves its interaction with various molecular targets depending on the specific application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, which is the change in reaction rate caused by the substitution of hydrogen with deuterium.

Comparison with Similar Compounds

Deuterated Cyclopentanone Analogs

  • Cyclopentanone-d8 (CAS: 3997-89-5): Fully deuterated at all eight hydrogen positions. Compared to Cyclopentanone-3,3,4,4-D4, this compound offers greater isotopic purity (98 atom% D) and is used in studies requiring complete proton substitution. However, its higher molecular weight (92.14 g/mol vs. 88.14 g/mol for D4) may influence reaction kinetics and spectral interpretation .
  • Cyclopentane-d10: A fully deuterated cyclopentane derivative lacking the ketone group. Unlike Cyclopentanone-D4, it is non-polar and primarily used as a solvent in NMR spectroscopy. Its boiling point (49–50°C) is significantly lower than Cyclopentanone-D4 (130.6°C for non-deuterated cyclopentanone), reflecting the absence of a polar functional group .

Table 1: Physical Properties of Deuterated Cyclopentanone Derivatives

Compound CAS Number Deuterium Positions Molecular Weight (g/mol) Boiling Point (°C) Price (500 mg)
This compound 36219-23-5 3,3,4,4 88.14 ~130.6* €838.00
Cyclopentanone-d8 3997-89-5 All positions 92.14 ~130.6* ¥66,000 (~€420)
Cyclopentane-d10 1640-89-7 All positions 80.22 49–50 N/A

*Estimated based on non-deuterated cyclopentanone .

Non-Deuterated Cyclopentanone (CPO)

Cyclopentanone (CAS: 120-92-3) serves as a solvent in electronics and a precursor in organic synthesis. Key differences from its deuterated analogs include:

  • Reactivity: CPO undergoes aldol condensation to produce fuel precursors (e.g., [1,1′-bi(cyclopentylidene)]-2-one), a reaction sensitive to isotopic substitution. Deuterated versions like Cyclopentanone-D4 may exhibit slower kinetics due to kinetic isotope effects .
  • Fluorescence Applications: In sensor fabrication, residual cyclopentanone in polymer matrices affects fluorescence stability. Deuterated variants could alter solvent evaporation rates and matrix interactions .
  • Safety: Both CPO and Cyclopentanone-D4 are flammable and toxic, but deuterated compounds pose additional handling challenges due to higher costs and specialized storage .

Structurally Related Cyclic Ketones

  • Cyclobutanone: A four-membered cyclic ketone. Studies show its (n,3s) excited state decays faster (0.95 ps and 6.32 ps) compared to cyclopentanone (3.62 ps and 58.1 ps). This difference highlights the impact of ring size on molecular stability, suggesting that Cyclopentanone-D4 would similarly exhibit slower relaxation dynamics than deuterated cyclobutanone .
  • 2-Cyclopentyl-cyclopentanone: A derivative with a cyclopentyl substituent. It dominates in polyamide oxidation products, whereas Cyclopentanone-D4’s deuterium labeling could improve traceability in similar degradation studies .

Substituted Cyclopentanones

  • 3,3,4,4-Tetramethyl Cyclopentanone (CAS: 56077-22-6): Methyl substituents increase steric hindrance, reducing reactivity in condensation reactions. In contrast, Cyclopentanone-D4’s deuterium atoms minimally affect steric properties but alter vibrational modes, impacting spectroscopic signatures .
  • 3-(Tert-Butyl)cyclopentanone (CAS: 5581-94-2): The bulky tert-butyl group limits its use in polymerization but enhances thermal stability. Cyclopentanone-D4, lacking such substituents, remains versatile in synthesis .

Research Findings and Industrial Relevance

  • Spectroscopic Advantages: Cyclopentanone-D4’s deuterium labeling improves signal resolution in NMR, critical for studying molecular interactions in complex matrices .
  • Fuel Synthesis: While CPO is preferred for aldol condensation due to cost, Cyclopentanone-D4 could elucidate reaction mechanisms via isotopic tracing .
  • Polymer Analysis: Substituted cyclopentanones (e.g., 2-cyclopentyl-cyclopentanone) dominate degradation products, but deuterated analogs enable precise tracking of oxidation pathways .

Biological Activity

Cyclopentanone-3,3,4,4-D4 is a deuterated derivative of cyclopentanone, a cyclic ketone known for its diverse biological activities. The incorporation of deuterium atoms can significantly influence the compound's metabolic stability, biological interactions, and overall pharmacological profile. This article explores the biological activity of this compound through various studies and findings.

This compound has the molecular formula C5H8OC_5H_8O with deuterium atoms replacing hydrogen at specific positions on the cyclopentane ring. This modification can alter the compound's reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that cyclopentanones exhibit significant anticancer properties. For instance, cyclohexanone analogs have been shown to possess enhanced activity compared to traditional anticancer agents like curcumin . Cyclopentanone derivatives have been associated with apoptosis induction in cancer cells.
  • Antimicrobial Properties : Cyclopentanones have demonstrated antimicrobial effects against various pathogens. The structural modifications in this compound may influence its efficacy against bacterial strains.
  • Anti-inflammatory Effects : Compounds similar to this compound have been studied for their anti-inflammatory properties. Inhibition of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 has been documented in related compounds .

Data Table of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in PC-3 cells
AntimicrobialInhibits growth of Acinetobacter
Anti-inflammatoryReduces iNOS and COX-2 levels

Case Studies

  • Anticancer Effects : A study conducted on various cyclohexanone analogs revealed that certain derivatives exhibited up to 60-fold increased potency against cancer cell lines compared to curcumin. This suggests that this compound may similarly enhance anticancer activity due to its structural characteristics .
  • Microbial Inhibition : Research involving Acinetobacter calcoaceticus demonstrated that cyclohexanones could be metabolically converted to more active compounds. This implies that this compound might also undergo similar transformations leading to enhanced antimicrobial effects .

Detailed Research Findings

Research has shown that the introduction of deuterium into organic compounds can lead to increased metabolic stability and altered pharmacokinetic profiles. For instance:

  • Metabolic Stability : Deuterated compounds often show slower rates of metabolism compared to their non-deuterated counterparts. This can result in prolonged action and potentially reduced toxicity .
  • Pharmacological Implications : The unique properties of deuterated compounds like this compound may open new avenues for drug development in therapeutic areas such as oncology and infectious diseases.

Q & A

Q. What experimental techniques are used to determine the rate constants of OH radical reactions with deuterated cyclopentanone?

Laser-Induced Fluorescence (LIF) decay profiles are employed to measure pseudo-first-order rate constants (k1stk_{\text{1st}}) under controlled conditions (e.g., 300 K, 4 Torr). By varying the cyclopentanone-D4 number density, second-order rate constants (k2ndk_{\text{2nd}}) are derived via linear regression of k1stk_{\text{1st}} vs. reactant concentration. Exponential fitting of decay profiles (e.g., Figure 16-19 in ) ensures accurate kinetic parameter extraction, with uncertainties reported as 2-standard deviations .

Q. How does deuteration at positions 3,3,4,4 affect NMR spectral analysis of cyclopentanone derivatives?

Deuteration at these positions eliminates proton signals in 1^1H-NMR spectra, simplifying analysis of adjacent functional groups. For example, in γ-butyrolactone derivatives ( ), deuterated cyclopentanone rings show reduced splitting patterns, allowing clearer identification of aromatic protons (δ 6.7–7.4 ppm) and substituent effects. Samples are prepared in deuterated chloroform (CDCl3_3), with coupling constants (JJ) and integration ratios used to confirm structural assignments .

Q. What safety protocols are critical when handling deuterated cyclopentanone in laboratories?

Key precautions include:

  • Using grounded, non-sparking tools to prevent static ignition (flammability: FP 26°C) .
  • Wearing impermeable, flame-resistant clothing and NIOSH/CEN-certified respirators with ABEK cartridges for vapor protection .
  • Storing in sealed containers in ventilated areas, away from ignition sources .

Advanced Research Questions

Q. How can biexponential decay models resolve time-resolved vibrational energy redistribution in deuterated cyclopentanone?

Time-resolved photoelectron spectroscopy (TR-PES) or mass spectrometry (TR-MS) data are fitted to biexponential functions to separate short-lived (τ1τ_1) and long-lived (τ2τ_2) decay components. For cyclopentanone-D4, the (n,3s) state exhibits τ1=3.62τ_1 = 3.62 ps and τ2=58.1τ_2 = 58.1 ps (), reflecting distinct energy transfer pathways. Amplitude ratios (e.g., 5.5× difference vs. non-deuterated analogs) quantify isotopic effects on intramolecular vibrational redistribution (IVR) efficiency .

Q. What methodological approaches resolve contradictions in partition data for cyclopentanone aggregation states?

Isopiestic and solvent-partition experiments (e.g., cyclopentanone/water/CCl4_4) are analyzed using Henry’s law assumptions. Non-constant distribution ratios suggest aggregation (e.g., dimers). By modeling monomer (KK), hydrate (KWKW), and dimer (K2K_2) equilibria, thermodynamic parameters (e.g., association constants) are derived. demonstrates that dimer formation in CCl4_4 explains deviations from ideal partitioning, validated via consistency checks between isopiestic and partition datasets .

Q. How do deuterium isotope effects (KIEs) influence gas-phase reaction dynamics of cyclopentanone?

Comparative kinetic studies between cyclopentanone and its D4 analog reveal KIEs via reduced zero-point energy (ZPE) in deuterated bonds. For OH-radical reactions (), k2ndk_{\text{2nd}} values for D4-labeled cyclopentanone are lower than non-deuterated analogs due to slower H-abstraction kinetics. Isotopic substitution also alters Arrhenius pre-exponential factors and activation energies, measurable via temperature-dependent LIF experiments (300–350 K) .

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